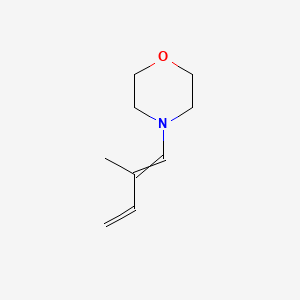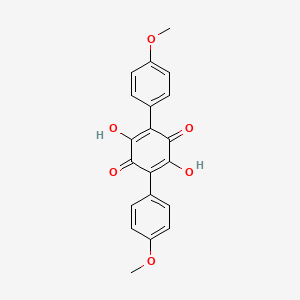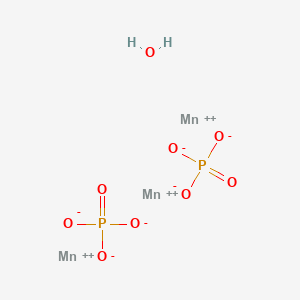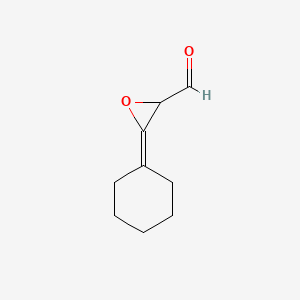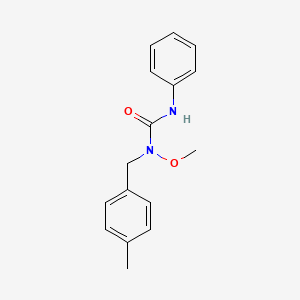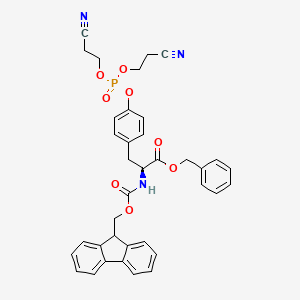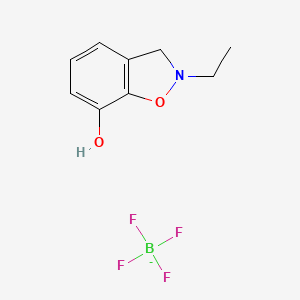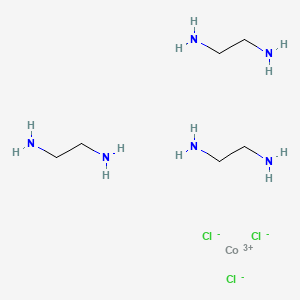
2-Propenoic acid,barium salt(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium acrylate monomer is an organometallic compound with the chemical formula C₆H₆BaO₄. It is a white to off-white powder or crystalline substance. This compound is a barium salt of acrylic acid and is used in various industrial and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium acrylate monomer can be synthesized through the reaction of barium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with acrylic acid to form barium acrylate and water. The reaction is as follows:
Ba(OH)2+2CH2=CHCOOH→Ba(CH2=CHCOO)2+2H2O
Industrial Production Methods: In industrial settings, the synthesis of barium acrylate monomer can be carried out in a continuous flow process. This method involves the reaction of acrylic acid with barium hydroxide in a tubular reactor, ensuring high conversion rates and minimizing side products .
Chemical Reactions Analysis
Types of Reactions: Barium acrylate monomer undergoes various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is highly reactive and can undergo free-radical polymerization to form polyacrylates.
Substitution Reactions: The barium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Substitution Reactions: Typically involve the use of metal salts in aqueous solutions.
Major Products:
Polymerization: Results in the formation of poly(barium acrylate).
Substitution Reactions: Yield different metal acrylates depending on the substituting metal ion.
Scientific Research Applications
Barium acrylate monomer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of polyacrylates and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and coatings due to its biocompatibility.
Industry: Utilized in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of barium acrylate monomer primarily involves its ability to undergo polymerization. The vinyl group in the acrylate moiety reacts with free radicals to form long polymer chains. This process is exothermic and can be initiated by heat or UV light. The resulting polymers have unique properties such as flexibility, toughness, and resistance to environmental factors .
Comparison with Similar Compounds
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl Acrylate: Employed in automotive clear lacquers.
2-Hydroxyethyl Acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness of Barium Acrylate Monomer: Barium acrylate monomer is unique due to the presence of the barium ion, which imparts specific properties such as increased density and potential for use in specialized applications like radiation shielding materials. Its ability to form stable polymers with desirable mechanical properties makes it distinct from other acrylates .
Properties
Molecular Formula |
C6H6BaO4 |
|---|---|
Molecular Weight |
279.44 g/mol |
IUPAC Name |
barium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
ONQPQIFFWHMGGE-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


